Methyl 2-[2-(aminomethyl)cyclopropyl]acetate
Description
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl 2-[2-(aminomethyl)cyclopropyl]acetate |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)3-5-2-6(5)4-8/h5-6H,2-4,8H2,1H3 |
InChI Key |
CDEAHGROFNYPNT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC1CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(aminomethyl)cyclopropyl]acetate typically involves the reaction of cyclopropane derivatives with aminomethyl groups under controlled conditions. One common method involves the esterification of 2-(aminomethyl)cyclopropane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(aminomethyl)cyclopropyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[2-(aminomethyl)cyclopropyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(aminomethyl)cyclopropyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The ester group may also undergo hydrolysis, releasing the active aminomethyl cyclopropane derivative.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table highlights key structural analogs, their substituents, and functional differences:
Key Observations :
- Amino vs. Halogen Substituents: The aminomethyl group in the target compound enhances nucleophilicity, facilitating coupling reactions, whereas bromine or chlorine substituents (e.g., in and ) increase electrophilicity, enabling cross-coupling or cycloaddition reactions.
- Thiol vs. Ester Functionality : The mercaptomethyl analog () introduces a thiol group, enhancing nucleophilicity and metal-binding capacity, critical for drug intermediates like Montelukast.
Physicochemical Properties
Table: Comparative Physicochemical Data
Biological Activity
Methyl 2-[2-(aminomethyl)cyclopropyl]acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₃N₁O₂
- Molecular Weight : Approximately 143.18 g/mol
- IUPAC Name : this compound
The compound features a cyclopropyl ring, an aminomethyl group, and an acetate moiety. The presence of the aminomethyl group is particularly important as it allows for potential interactions with biological targets such as enzymes and receptors, influencing their activity.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Interaction : The aminomethyl group can form hydrogen bonds or ionic interactions with active sites on enzymes or receptors, modulating their function.
- Hydrolysis : The ester group can undergo hydrolysis, releasing active derivatives that may further interact with biological targets, enhancing its pharmacological effects.
Pharmacological Implications
Research indicates that compounds with similar structures have shown promise in various therapeutic areas:
- Opioid Receptor Binding : Studies have demonstrated that structurally related compounds exhibit varying affinities for opioid receptors, suggesting potential applications in pain management .
- Cancer Treatment : Cyclopropyl amide derivatives have been studied for their ability to inhibit nicotinamide phosphoribosyltransferase (NAMPT), which plays a critical role in cancer metabolism and cell viability under stress conditions .
Table 1: Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-amino-2-cyclopropylacetate | Cyclopropyl ring with an amino group | Potentially different pharmacological profile |
| Cyclopropaneacetic acid derivatives | Contains cyclopropane and carboxylic acid functionality | Varying reactivity based on functional groups |
| Aminomethyl cyclopropane derivatives | Cyclopropane core with various substituents | Different substitution patterns affecting properties |
The unique positioning of the aminomethyl group relative to the cyclopropyl ring and acetate moiety enhances the compound's reactivity and biological activity. This specificity makes it a valuable candidate for further research in drug development.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Cyclopropyl Ring : Utilizing cyclization reactions to create the cyclopropyl structure.
- Introduction of the Aminomethyl Group : Employing aminomethylation techniques to attach the aminomethyl moiety.
- Esterification : Reacting the resulting compound with acetic acid or acetic anhydride to form the acetate.
These synthetic routes are crucial for obtaining the compound in sufficient purity and yield for biological testing.
Q & A
Q. Critical Parameters :
| Reaction Step | Conditions | Yield | Purity |
|---|---|---|---|
| Chlorination | 90°C, 1,2-dichloroethane | 97% | 90% (by NMR) |
| Esterification | 20°C, methanol | 58% | 96–98% (recrystallized) |
Q. Key Considerations :
- Use DMAP as a catalyst to enhance reaction efficiency.
- Monitor reaction progress via TLC or in situ NMR to prevent over-chlorination .
How does the cyclopropane ring influence the compound’s biological activity, and what methods validate its conformational constraints?
Basic Research Question
The cyclopropane ring imposes torsional strain, restricting bond rotation and stabilizing bioactive conformations. This enhances interactions with targets like enzymes or receptors .
Q. Validation Methods :
- X-ray Crystallography : Resolves 3D structure and confirms ring planarity .
- NMR Spectroscopy : H-NMR coupling constants (e.g., Hz) indicate restricted rotation .
- Molecular Dynamics Simulations : Predict binding modes to biological targets (e.g., PDE inhibitors) .
How can researchers resolve contradictory NMR or MS data for cyclopropane-containing intermediates?
Advanced Research Question
Contradictions arise from stereochemical variability or solvent artifacts. Mitigation strategies include:
- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., δ 2.5–3.5 ppm for cyclopropane CH₂ groups) .
- High-Resolution MS : Differentiates isotopic patterns (e.g., 235 [M⁺] vs. 204 [M⁺–CH₂OH]) .
- Control Experiments : Repeat synthesis in deuterated solvents to exclude exchangeable proton interference .
What strategies optimize stereochemical control during cyclopropane ring formation?
Advanced Research Question
Stereoselectivity is critical for biological efficacy. Methods include:
Q. Example :
| Catalyst | Enantiomeric Excess (ee) | Yield |
|---|---|---|
| Rh₂(OAc)₄ | 92% | 75% |
| Cu(OTf)₂ | 85% | 68% |
How is the compound’s stability assessed under varying pH and temperature conditions?
Advanced Research Question
Stability studies ensure integrity during biological assays:
- Accelerated Degradation Tests : Incubate at 40°C/pH 1–13 for 48h; analyze via HPLC .
- Kinetic Studies : Measure half-life () of ester hydrolysis (e.g., h at pH 7.4) .
Q. Findings :
- pH 7.4 : Stable for >24h, suitable for cell-based assays.
- pH <3 : Rapid hydrolysis to carboxylic acid derivatives .
What computational tools predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking (AutoDock Vina) : Predicts binding affinity to enzymes (e.g., PDE5: ΔG = −9.2 kcal/mol) .
- QM/MM Simulations : Analyze transition states for covalent inhibitor design .
- Pharmacophore Modeling : Identifies critical hydrogen-bond donors/acceptors (e.g., NH₂ and ester groups) .
How do researchers validate the compound’s role in peptide conformational constraint?
Advanced Research Question
- Circular Dichroism (CD) : Measures α-helix stabilization in model peptides (e.g., 30% increase in helical content) .
- SAR Studies : Compare analogs (e.g., Methyl 2-amino-2-[1-(1H-indol-3-yl)cyclopropyl]acetate) to map structure-activity relationships .
What are the challenges in scaling up the synthesis, and how are they addressed?
Advanced Research Question
- Exothermic Reactions : Use jacketed reactors with precise temperature control (−10°C to 90°C) .
- Purification : Employ fractional distillation or preparative HPLC for multi-gram quantities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
